4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol
Overview
Description
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol, commonly known as BAMMP, is a synthetic compound with a wide range of applications in scientific research. It is a phenol derivative with a bromine atom at the 4th position, two methyl groups at the 3rd and 6th positions, and an amino group attached to the 4th position. BAMMP is a useful reagent for a variety of synthetic and analytical applications, including as a catalyst, chromophore, and fluorescent probe. BAMMP has also been used in the study of biological systems, providing insight into the mechanism of action of various drugs and the biochemical and physiological effects of various compounds.
Scientific Research Applications
Photoactive Compounds
Recent research has investigated the photoactivity of related compounds. For instance, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate demonstrates photoactivity in solution. However, the close-packed lattice in the crystalline state appears to inhibit photo-induced structural reorganization . While this specific compound is not identical to 4-Bromo-2-methoxyphenol, it highlights the broader field of photoactive molecules.
Hydromethylation Reactions
In a catalytic protodeboronation study, researchers paired pinacol boronic esters with a Matteson–CH₂–homologation. This protocol allowed for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Although the study used different compounds, it demonstrates the versatility of boronic esters in synthetic methodologies .
properties
IUPAC Name |
4-bromo-2-[(4-bromo-3-methylanilino)methyl]-6-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2/c1-9-5-12(3-4-13(9)17)18-8-10-6-11(16)7-14(20-2)15(10)19/h3-7,18-19H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBWQDVXCCFIID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C(=CC(=C2)Br)OC)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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